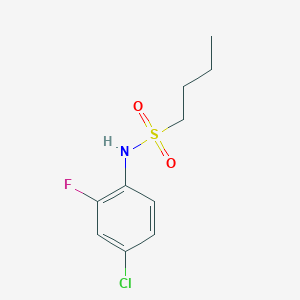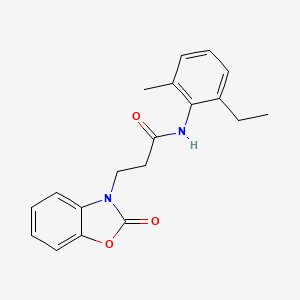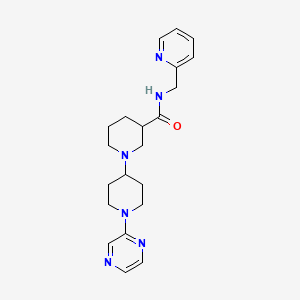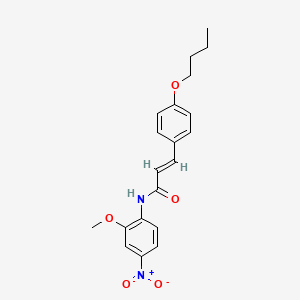![molecular formula C16H18N2O2 B5364323 3-ethoxy-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5364323.png)
3-ethoxy-N-[1-(4-pyridinyl)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ethoxy-N-[1-(4-pyridinyl)ethyl]benzamide, also known as JNJ-42165279, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been synthesized using various methods.
作用機序
3-ethoxy-N-[1-(4-pyridinyl)ethyl]benzamide exerts its pharmacological effects by modulating the activity of various enzymes and signaling pathways in the body. The compound has been shown to inhibit the activity of HDACs, which are involved in the regulation of gene expression. In addition, this compound also inhibits the activity of PDEs, which are involved in the regulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in preclinical studies. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which suggests its potential use as an anticancer agent. In addition, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
3-ethoxy-N-[1-(4-pyridinyl)ethyl]benzamide has several advantages and limitations for lab experiments. One of the major advantages of this compound is its potency and selectivity against various enzymes. This makes it an ideal tool compound for studying the role of these enzymes in various diseases. However, one of the limitations of this compound is its poor solubility in water, which can limit its use in certain experimental settings.
将来の方向性
There are several future directions for the research on 3-ethoxy-N-[1-(4-pyridinyl)ethyl]benzamide. One of the potential applications of this compound is in the treatment of neurodegenerative disorders such as Alzheimer's disease. The compound has been shown to exhibit neuroprotective effects in animal models of these diseases. In addition, this compound has been shown to exhibit anti-inflammatory effects, which suggest its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising therapeutic potential in various diseases. The compound has been synthesized using various methods and has been extensively studied for its pharmacological effects. Future research on this compound may lead to the development of new therapeutic agents for various diseases.
合成法
The synthesis of 3-ethoxy-N-[1-(4-pyridinyl)ethyl]benzamide involves the reaction of 4-pyridineethanol with 3-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
3-ethoxy-N-[1-(4-pyridinyl)ethyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and neurodegenerative disorders. The compound has been shown to exhibit potent inhibitory activity against various enzymes such as HDACs, PDEs, and PARP-1, which are involved in the pathogenesis of these diseases.
特性
IUPAC Name |
3-ethoxy-N-(1-pyridin-4-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-3-20-15-6-4-5-14(11-15)16(19)18-12(2)13-7-9-17-10-8-13/h4-12H,3H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKLANCOQIHTRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC(C)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(ethylthio)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B5364283.png)



![N-1,3-benzodioxol-5-yl-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5364312.png)
![2-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}acetamide](/img/structure/B5364316.png)
![2-amino-4-[3-(3-fluorophenyl)-1H-pyrazol-4-yl]-6-(1H-pyrrol-2-yl)nicotinonitrile](/img/structure/B5364328.png)

![N-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5364339.png)
![7-acetyl-3-(butylthio)-6-ethyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5364342.png)
![5-{3-ethoxy-4-[3-(4-ethylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5364349.png)
![7-acetyl-N-[2-(1H-pyrazol-4-yl)ethyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5364351.png)